Product packaging for 4-Ethynyl-benzo[1,3]dioxole(Cat. No.:CAS No. 369363-94-0)

4-Ethynyl-benzo[1,3]dioxole

Cat. No.: B1624282
CAS No.: 369363-94-0
M. Wt: 146.14 g/mol
InChI Key: VDBBKCROSMOWLN-UHFFFAOYSA-N
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Description

Contextual Significance of Benzodioxole Scaffolds in Organic and Medicinal Chemistry

The 1,3-benzodioxole (B145889) moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a dioxole ring, is a prominent scaffold in the landscape of organic and medicinal chemistry. chemicalbook.comcymitquimica.com This structural motif is found in numerous naturally occurring compounds and has been a source of inspiration for the design and synthesis of new therapeutic agents. chemicalbook.com The presence of the methylenedioxy bridge imparts unique electronic properties to the aromatic ring, influencing its reactivity and biological interactions. chemicalbook.com

Historically, the significance of benzodioxole derivatives was first highlighted by the synergistic action of sesame oil with the insecticide pyrethrum. This led to the discovery that methylenedioxyphenyl compounds can inhibit microsomal mixed-function oxidases. In contemporary medicinal chemistry, benzodioxole derivatives are recognized as important pharmacophores, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. chemicalbook.comontosight.ai The versatility of the benzodioxole scaffold allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery. chemicalbook.comontosight.ai For instance, fluorinated benzodioxole analogues have been developed to enhance drug-target interactions and improve metabolic stability, as seen in drugs like Lumacaftor and Tezacaftor. enamine.net

Importance of Ethynyl (B1212043) Functionality in Chemical Synthesis and Reactivity

The ethynyl group (–C≡CH), a functional group derived from acetylene, is of paramount importance in chemical synthesis due to its high reactivity and versatility. ontosight.aiwikipedia.org This functional group is a key building block in the construction of complex organic molecules, including those with applications in pharmaceuticals and materials science. ontosight.ai The triple bond of the ethynyl group readily participates in a variety of chemical reactions, such as cycloadditions and radical polymerizations, making it an invaluable tool for synthetic chemists. ontosight.ai

The introduction of an ethynyl group into a molecule can significantly alter its biological properties. acs.org For example, the incorporation of an ethynyl group into nucleoside structures has led to the development of potent antimetabolites with antitumor and antiviral activities. acs.org The high reactivity of the ethynyl radical, a transient species with an unpaired electron, also plays a crucial role in various chemical processes. ontosight.ai The ability to stereoselectively introduce an ethynyl group is a significant advancement in organic synthesis, enabling the creation of novel compounds with specific three-dimensional arrangements. acs.org

Historical Development and Emerging Research Trajectories of Benzodioxole-Ethynyl Systems

The convergence of benzodioxole chemistry with the synthetic utility of the ethynyl group has paved the way for the development of benzodioxole-ethynyl systems. These systems combine the privileged scaffold of benzodioxole with the reactive handle of the ethynyl group, offering a powerful platform for the synthesis of novel compounds.

Early research into benzodioxole derivatives focused on their role as insecticide synergists. Over time, the focus has shifted towards their potential in medicinal chemistry, with studies exploring their anticancer, anti-inflammatory, and other therapeutic properties. nih.govnih.gov The development of synthetic methods to introduce functional groups like the ethynyl moiety onto the benzodioxole core has been a key area of research. For example, methods for the direct arylation of 1,3-benzodioxole have been developed to create substituted derivatives. researchgate.net

Emerging research trajectories are focused on leveraging the unique properties of benzodioxole-ethynyl systems for various applications. These include the synthesis of novel heterocyclic derivatives with potential biological activities through reactions like Suzuki-Miyaura coupling. The ethynyl group serves as a versatile point of modification, allowing for the construction of more complex molecular architectures. Research into compounds containing both a benzodioxole ring and an ethynyl linker has indicated their potential in pharmaceutical research due to the presence of these pharmacophoric elements. ontosight.ai The ongoing exploration of these systems is expected to lead to the discovery of new molecules with valuable applications in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B1624282 4-Ethynyl-benzo[1,3]dioxole CAS No. 369363-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8-9(7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBBKCROSMOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431015
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369363-94-0
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethynyl Benzo 1 2 Dioxole and Its Derivatives

Strategies for Direct Ethynylation of Benzodioxole Cores

Direct ethynylation of aromatic cores like benzodioxole presents a streamlined approach to installing an ethynyl (B1212043) group. While specific examples detailing the direct ethynylation of the 4-position of the benzo nih.govcore.ac.ukdioxole ring are not extensively documented in the provided results, general strategies for the direct C-H alkynylation of arenes offer insight into potential pathways. These methods often employ transition metal catalysts, such as gold or copper, to facilitate the coupling of a terminal alkyne with an aromatic C-H bond. core.ac.uk For instance, gold-catalyzed ethynylation of arenes has been reported, as well as copper-catalyzed direct alkynylation of electron-deficient polyfluoroarenes with terminal alkynes using oxygen as an oxidant. core.ac.uk Another approach involves the base-mediated direct ethynylation of aldehydes with free acetylene, a modification of the Favorsky reaction. researchgate.net A patent also describes the ethynylation of a related chromanol compound using ethyne (B1235809) in the presence of a basic substance. google.com These general methodologies suggest that direct C-H functionalization at the 4-position of the benzodioxole ring could be a viable, albeit challenging, synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the formation of carbon-carbon bonds, including the introduction of an ethynyl group onto the benzodioxole scaffold. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org

Suzuki-Miyaura Coupling Protocols for Substituted Benzodioxole Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to the synthesis of various substituted 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.comresearchgate.net In a typical procedure, a bromo-substituted benzodioxole derivative is coupled with a variety of aryl boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a ligand like triphenylphosphine (B44618) (PPh3), and a base like potassium carbonate (K2CO3). worldresearchersassociations.comresearchgate.net The reaction conditions, including the choice of solvent, base, and palladium catalyst, are crucial for achieving optimal yields. researchgate.net For instance, in the synthesis of certain 1,3-benzodioxole derivatives, dioxane was found to be the most effective solvent. researchgate.net The reactivity of the organic halide follows the general trend of I > Br > OTf >> Cl > F. libretexts.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions researchgate.net

Entry Catalyst Base Solvent Yield (%)
1 Pd(PPh3)4 K2CO3 Dioxane Trace
2 Pd(dppf)Cl2 K2CO3 Dioxane ~20
3 Pd(OAc)2 K2CO3 Dioxane ~35
4 PdCl2(PPh3)2 K2CO3 Dioxane 55
5 PdCl2(PPh3)2 K2CO3 MeCN 30
6 PdCl2(PPh3)2 K2CO3 Toluene ND
7 PdCl2(PPh3)2 K2CO3 Benzene (B151609) ND
8 PdCl2(PPh3)2 K2CO3 DCM ND
9 PdCl2(PPh3)2 K2CO3 Dioxane 59
10 PdCl2(PPh3)2 n-BuLi Dioxane <5
11 PdCl2(PPh3)2 sec-BuLi Dioxane Trace
12 PdCl2(PPh3)2 NaH Dioxane ~10
13 PdCl2(PPh3)2 LDA Dioxane ~12
14 PdCl2(PPh3)2 LiHMDS Dioxane ~12
15 PdCl2(PPh3)2 K2CO3 Dioxane 59

ND: Not Detected

Sonogashira-Type Reactions for Ethynylarene Synthesis

The Sonogashira coupling is a highly effective method for the synthesis of arylalkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide or triflate. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction has been widely used in the synthesis of natural products and other complex organic molecules. researchgate.net For the synthesis of 4-ethynyl-benzo nih.govcore.ac.ukdioxole, a Sonogashira coupling would typically involve the reaction of a 4-halo-benzo nih.govcore.ac.ukdioxole (e.g., 4-iodo- or 4-bromo-benzo nih.govcore.ac.ukdioxole) with a protected or terminal acetylene, such as trimethylsilylacetylene. plos.org The reaction is often carried out using a catalyst system like PdCl2(PPh3)2 and copper(I) iodide (CuI) in a solvent such as triethylamine. plos.orgnih.gov In some cases, the reaction can be performed under copper-free conditions. nih.gov The choice of solvent can significantly impact the reaction outcome, with DMSO being found to be effective in certain double Sonogashira couplings. scielo.org.mx

Copper(I)-Catalyzed Reactions for Benzodioxole-Ethynyl Architectures

Copper(I) catalysts play a significant role in the construction of various molecular architectures containing the benzodioxole and ethynyl moieties. These reactions often exhibit high efficiency and selectivity.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Triazole Formation

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocycle through the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.orgnih.govwikipedia.org The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly notable for its high regioselectivity, typically affording the 1,4-disubstituted 1,2,3-triazole isomer. worldresearchersassociations.comorganic-chemistry.org In the context of benzodioxole derivatives, this reaction can be used to link a benzodioxole moiety to another molecule via a triazole ring. For example, a 5-(azidomethyl)-6-bromobenzo[d] nih.govcore.ac.ukdioxole can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne, such as phenylacetylene (B144264), in the presence of a copper(I) catalyst like CuI to yield a 1,2,3-triazole derivative. worldresearchersassociations.comresearchgate.net This triazole can then be further functionalized, for instance, through a subsequent Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction, similar to the Diels-Alder reaction. organic-chemistry.orgsphinxsai.com

Cyclization Reactions involving Acetylenic Esters in Benzodioxinone Synthesis

Copper(I)-catalyzed reactions are also employed in the synthesis of benzodioxinone structures, which are related to benzodioxoles. An efficient method for synthesizing 4H-benzo[d] nih.govcore.ac.ukdioxin-4-one derivatives involves the reaction of salicylic (B10762653) acids with acetylenic esters. nih.govrsc.org This reaction is mediated by CuI and a base such as sodium bicarbonate (NaHCO3) in a solvent like acetonitrile. nih.govrsc.org The proposed mechanism involves the deprotonation of the salicylic acid by the base, followed by the addition of the resulting carboxylate to the Cu(I)-coordinated alkyne. This leads to a linear adduct which then undergoes intramolecular cyclization with the ortho-hydroxyl group to form the final benzodioxinone product. rsc.org Both monosubstituted and disubstituted acetylenic esters can be used effectively in this reaction. nih.govrsc.org

Table 2: Synthesis of 4H-benzo[d] nih.govcore.ac.ukdioxin-4-one derivatives nih.govrsc.org

Entry Salicylic Acid Acetylenic Ester Product Yield (%)
1 Salicylic acid Dimethyl acetylenedicarboxylate (B1228247) (DMAD) 2-(Methoxycarbonyl)-2H-benzo[d] nih.govcore.ac.ukdioxin-4-one 75
2 Salicylic acid Diethyl acetylenedicarboxylate (DEAD) 2-(Ethoxycarbonyl)-2H-benzo[d] nih.govcore.ac.ukdioxin-4-one 72
3 Salicylic acid Methyl propiolate 2H-Benzo[d] nih.govcore.ac.ukdioxin-4-one 68
4 Salicylic acid Ethyl propiolate 2H-Benzo[d] nih.govcore.ac.ukdioxin-4-one 65
5 5-Bromosalicylic acid Dimethyl acetylenedicarboxylate (DMAD) 6-Bromo-2-(methoxycarbonyl)-2H-benzo[d] nih.govcore.ac.ukdioxin-4-one 70

Ring-Closing Enyne Metathesis in Benzodioxole-Containing Systems

Ring-closing enyne metathesis (RCEYM) is a powerful reaction that forms cyclic compounds containing a 1,3-diene moiety from a starting material that has both an alkene and an alkyne group. rsc.orguwindsor.ca This method is particularly useful for synthesizing heterocyclic compounds. rsc.orguwindsor.ca The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalyst. chim.it

The mechanism of RCEYM involves a series of cycloaddition and cycloelimination steps. organic-chemistry.org The catalyst, a metal carbene, first reacts with the alkyne portion of the starting material to form a vinyl carbene. This intermediate then reacts intramolecularly with the alkene group to form a ruthenacyclobutane, which then undergoes a retro-[2+2] cycloaddition to release the cyclic diene product and regenerate the catalyst. organic-chemistry.org

The selectivity of the RCEYM reaction can be influenced by several factors, including the ring size of the target molecule. For example, the synthesis of 10- to 15-membered rings using a tartrate-derived linker showed that larger rings (12-15 atoms) preferentially form endo-products, while smaller rings (5-11 atoms) yield exo-products. nih.gov The stereoselectivity of the resulting 1,3-diene can also be controlled by performing the reaction under an ethylene (B1197577) atmosphere. nih.gov This approach promotes a cross-metathesis reaction with ethylene, leading to the selective formation of the endo-product with high E-selectivity. nih.gov

Aldol (B89426) Addition and Subsequent Dehydration for Benzodioxole-Substituted Ketones

The aldol addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. organic-chemistry.orgpressbooks.pub This initial product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound, a process known as aldol condensation. pressbooks.pub

In the context of benzodioxole-substituted ketones, the aldol reaction can be used to introduce new functional groups and build more complex molecular architectures. The reaction is typically carried out in the presence of a base, such as hydroxide (B78521) or an alkoxide, which facilitates the formation of the enolate. wikipedia.org For ketones, the initial aldol addition may not be favorable due to steric hindrance; however, the subsequent dehydration step can drive the reaction to completion by forming a stable conjugated system. uobabylon.edu.iq

Crossed aldol reactions, which involve two different carbonyl compounds, can lead to a mixture of products unless specific conditions are used to control the reactivity. uobabylon.edu.iq One common strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to irreversibly form the enolate of one carbonyl compound before adding the second. organic-chemistry.org

Metal-Free Synthetic Approaches for Functionalized Benzodioxole Derivatives

While metal-catalyzed reactions are powerful tools, there is a growing interest in developing metal-free synthetic methods to reduce costs and environmental impact.

One notable metal-free approach involves the decarboxylative iodination of benzoic acids. nih.govnih.gov This method allows for the synthesis of aryl iodides from readily available starting materials without the need for transition metal catalysts. nih.govnih.gov The process is scalable and applicable to a wide range of benzoic acids, including those with electron-rich and polyfluorinated aromatic rings. nih.gov Mechanistic studies suggest that this reaction does not proceed through a radical pathway, distinguishing it from classic Hunsdiecker-type reactions. nih.gov This decarboxylative iodination can be integrated into one-pot procedures for oxidative cross-couplings, enabling the synthesis of biaryls that were previously difficult to access. nih.gov

Catalyst-free condensation reactions offer another avenue for the synthesis of benzodioxole derivatives. For instance, spiroquinolines have been synthesized through a one-pot reaction of Meldrum's acid, an aldehyde, and 5-amino-1,3-benzodioxole in aqueous ethanol (B145695) at room temperature. acs.org This reaction proceeds via an initial Knoevenagel condensation. acs.org Similarly, 1,3-benzodioxole derivatives can be formed through the reaction of aryl ethynyl ketones with catechol. researchgate.net Another example is the synthesis of 3,1-benzoxathiin-4-ones and 1,3-benzodioxin-4-ones from propargylic alcohols and salicylic or thiosalicylic acids under catalyst-free and open-air conditions. researchgate.net

Synthesis of Specific Benzodioxole-Ethynyl Building Blocks (e.g., 6-((3,5-dimethoxyphenyl)ethynyl)benzo[d]researchgate.netnih.gov-dioxole-5-carbaldehyde)

The synthesis of specific, highly functionalized building blocks is essential for targeted applications. An example is the synthesis of 6-((3,5-dimethoxyphenyl)ethynyl)benzo[d] researchgate.netnih.gov-dioxole-5-carbaldehyde. While a direct synthesis for this specific compound is not detailed in the provided search results, the synthesis of related structures provides insight into potential synthetic routes.

For instance, the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde was achieved through the formylation of dihydroapiol in the presence of SnCl4. mdpi.com This suggests that a formylation step could be used to introduce the carbaldehyde group onto a pre-existing benzodioxole ring.

Furthermore, the synthesis of new 1,3-benzodioxole derivatives has been accomplished using Suzuki-Miyaura coupling reactions. researchgate.net In one study, (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol was used as a starting material, which was then converted to a triazole derivative and subsequently coupled with various boronic acids. researchgate.net This highlights the utility of cross-coupling reactions in functionalizing the benzodioxole core.

A palladium-catalyzed synthesis of 6H-dibenzo[c,h]chromenes involved the coupling of a benzodioxole derivative containing a vinyl group. researchgate.netresearchgate.net This indicates that palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be a viable method for introducing the (3,5-dimethoxyphenyl)ethynyl group onto a functionalized benzodioxole, such as 6-bromo-1,3-benzodioxole-5-carboxaldehyde. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl Benzo 1 2 Dioxole Analogs

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering definitive structural proof. For benzodioxole analogs, single-crystal X-ray diffraction is instrumental in confirming stereochemistry, identifying polymorphic forms, and understanding crystal packing, which influences the material's physical properties.

In a typical experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the crystal's internal structure. By measuring the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete molecular structure.

Table 1: Example Crystal Data for a Benzodioxole Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/a
a (Å)7.1173(4)
b (Å)25.051(2)
c (Å)9.3822(8)
β (°)100.484(6)
Volume (ų)1644.9(2)
Z4

Data extracted from a study on a substituted pyrazolone (B3327878) derivative of benzodioxole. researchgate.net

Micro-Electron Diffraction (MicroED) for Nanocrystalline Materials

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a revolutionary method for determining the high-resolution atomic structures of chemical compounds from nanocrystals. mtoz-biolabs.comescholarship.org This is particularly advantageous when compounds, such as some complex benzodioxole analogs, fail to form large single crystals suitable for conventional X-ray crystallography. frontiersin.org MicroED can obtain data from crystals that are a billionth the size of those required for X-ray methods. escholarship.org

The technique involves directing a low-dose electron beam onto a continuously rotating, frozen-hydrated nanocrystal. mtoz-biolabs.comescholarship.org A high-speed camera records a movie of the resulting electron diffraction patterns. escholarship.org Each frame of this movie captures a portion of the diffraction data, and by processing the entire dataset, a three-dimensional reconstruction of the molecule's electrostatic potential can be generated, revealing its atomic structure. mtoz-biolabs.comescholarship.org

The primary advantage of MicroED is its ability to work with extremely small crystals, often those obtained directly from a chemical synthesis or purification step without the need for extensive crystallization screening. frontiersin.org This accelerates the process of structure determination significantly. The data collection is rapid, and the resulting structures can be of very high resolution. mtoz-biolabs.com MicroED data can be processed using standard software initially developed for X-ray crystallography, making the technique accessible to a broad scientific community. mtoz-biolabs.com

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is an essential technique in synthetic chemistry for the separation, isolation, and purity assessment of compounds. For 4-Ethynyl-benzo nih.govworldresearchersassociations.comdioxole and its analogs, various chromatographic methods are routinely employed.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale. orgsyn.org The stationary phase, typically silica (B1680970) gel, is packed into a glass column. rsc.org The crude reaction mixture containing the target benzodioxole analog is loaded onto the top of the column. orgsyn.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. rsc.org

Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. orgsyn.org Compounds with a higher affinity for the silica gel will move down the column more slowly, while less polar compounds will elute faster. By systematically collecting the eluent in fractions, the desired compound can be isolated in a purified form. The choice of solvent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography. rsc.org For benzodioxole derivatives, common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. rsc.orgnajah.edu

Table 2: Typical Column Chromatography Parameters for Benzodioxole Derivatives

ParameterDescription
Stationary PhaseSilica Gel (60-120 or 100-200 mesh) rsc.orgbiotech-asia.org
Mobile Phase (Eluent)Hexane/Ethyl Acetate, Dichloromethane/Methanol rsc.orgnajah.edu
ApplicationPurification of crude reaction mixtures to isolate the target compound. najah.edu

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. oregonstate.educhemistryhall.com It is also instrumental in developing the optimal solvent system for column chromatography. rsc.org

A TLC plate consists of a thin layer of a stationary phase, such as silica gel, coated onto a backing of glass or aluminum. oregonstate.edu A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differing affinities for the stationary and mobile phases. chemistryhall.com

After the solvent front has moved a sufficient distance, the plate is removed and visualized, often using a UV lamp or chemical stains. rsc.org The purity of the sample is assessed by the number of spots observed; a pure compound should ideally show a single spot. oregonstate.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification. chemistryhall.com For benzodioxole derivatives, solvent systems like toluene-acetone (92:8) have been used effectively. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support.

Different compounds in the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase. As each component exits the column, it is detected and identified. GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about each separated component. This technique is valuable for assessing the purity of volatile benzodioxole analogs and for identifying byproducts in a reaction mixture. For example, the analysis of various benzodioxole derivatives has been performed using capillary columns such as HP-5MS. nist.gov

Table 3: Example Gas Chromatography Parameters for a Benzodioxole Analog

ParameterValue/Description
InstrumentGas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column TypeCapillary, e.g., TG-5SILMS (30 m x 0.25 mm x 0.25 µm) mdpi.com
Carrier GasHelium mdpi.com
Temperature ProgramRamped, e.g., 50°C to 250°C mdpi.com
ApplicationPurity assessment and identification of volatile components. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its proposed structure.

This technique is a crucial step in the characterization of a newly synthesized compound like 4-Ethynyl-benzo nih.govworldresearchersassociations.comdioxole or its analogs. It serves as a final check of purity and composition, complementing the structural information obtained from spectroscopic methods. For example, in the characterization of a benzodioxole-containing pyrazolone derivative, elemental analysis was used alongside spectroscopic and X-ray diffraction techniques to confirm the structure of the final product. researchgate.net

Thermal Decomposition Behavior Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition profile of chemical compounds. While specific TGA data for 4-Ethynyl-benzo osti.govresearchgate.netdioxole is not extensively available in publicly accessible literature, an analysis of its structural analogs provides significant insight into its expected thermal behavior. The thermal stability of this compound is primarily influenced by its two key structural components: the benzodioxole ring system and the ethynyl-aromatic moiety.

The decomposition characteristics of benzodioxole derivatives have been a subject of scientific investigation. For instance, the thermal analysis of related benzodioxole compounds reveals that decomposition patterns are heavily influenced by the nature of their substituents. Research on a specific benzodioxole derivative, designated as NW-11, has provided thermogravimetric data that can serve as a pertinent reference. The analysis of this analog indicates a multi-stage decomposition process under an inert atmosphere, with the onset of weight loss occurring at elevated temperatures, suggesting a relatively stable molecular core.

The presence of the ethynyl (B1212043) group on the aromatic ring is another crucial factor determining the thermal properties of 4-Ethynyl-benzo osti.govresearchgate.netdioxole. Aromatic ethynyl compounds, such as phenylacetylene (B144264), are known to undergo thermal polymerization at higher temperatures, which can lead to the formation of a thermally stable char. This process contributes to a high residual mass at the end of the TGA experiment. For example, polymers derived from phenylacetylene derivatives have been shown to exhibit initial decomposition temperatures around 300°C. osti.gov Furthermore, when ethynyl groups are used as end-caps for polymer chains, such as in polyimides, they can significantly enhance the thermal stability, with decomposition temperatures often exceeding 500°C. nih.govnih.gov

Based on the analysis of these analogous structures, the thermal decomposition of 4-Ethynyl-benzo osti.govresearchgate.netdioxole is anticipated to proceed through several stages. An initial, slight mass loss may occur at lower temperatures due to the volatilization of any residual impurities. The principal decomposition phase is expected at higher temperatures, likely involving the fragmentation of the benzodioxole ring and reactions of the ethynyl group. The ethynyl moiety can undergo exothermic cross-linking reactions, leading to a thermally stable polymeric residue and consequently, a significant char yield at the completion of the analysis.

The following table summarizes representative TGA data for a benzodioxole analog, NW-11, under a nitrogen atmosphere at varying heating rates. This data illustrates the typical thermal stability and decomposition profile that could be expected for compounds within this class.

Heating Rate (°C/min)Onset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Final Residue at 800°C (%)
10Approx. 250Multiple peaks, primary peak ~300-350> 20
20Approx. 260Multiple peaks, primary peak ~320-370> 20
40Approx. 275Multiple peaks, primary peak ~340-390> 20

Note: The data presented in this table is based on the reported thermogram for the analogous benzodioxole derivative NW-11 and is intended to be representative. researchgate.netresearchgate.net Actual values for 4-Ethynyl-benzo osti.govresearchgate.netdioxole may vary.

Reactivity and Chemical Transformations of 4 Ethynyl Benzo 1 2 Dioxole Scaffolds

Reactions at the Ethynyl (B1212043) Moiety

The ethynyl group is a highly reactive functional group that readily participates in a variety of addition and coupling reactions. This functionality is key to elaborating the structure of 4-ethynyl-benzo acs.orgresearchgate.netdioxole.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The terminal alkyne of 4-ethynyl-benzo acs.orgresearchgate.netdioxole is an excellent substrate for cycloaddition reactions, particularly the [3+2] cycloaddition with azides to form 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of this type of transformation, known for its high efficiency and regioselectivity. beilstein-journals.orgwikipedia.orgnih.gov This reaction, often referred to as a "click reaction," proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

In a typical CuAAC reaction, 4-ethynyl-benzo acs.orgresearchgate.netdioxole would react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org The uncatalyzed Huisgen 1,3-dipolar cycloaddition is also possible but generally requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

The versatility of this reaction is demonstrated by its application in the synthesis of complex molecules. For instance, a Huisgen 1,3-dipolar cycloaddition has been utilized in the synthesis of new 1,3-benzodioxole (B145889) derivatives, where an azide-functionalized benzodioxole reacts with phenylacetylene (B144264) in the presence of a copper(I) catalyst to afford a 1,4-regioisomer of a 1,2,3-triazole in good yield. worldresearchersassociations.com

Reactant 1Reactant 2Reaction TypeCatalystProductKey Features
4-Ethynyl-benzo acs.orgresearchgate.netdioxoleOrganic Azide (R-N3)[3+2] Cycloaddition (CuAAC)Copper(I)1-(Benzo[d] acs.orgresearchgate.netdioxol-4-yl)-4-R-1H-1,2,3-triazoleHigh regioselectivity (1,4-isomer), mild conditions, high yield. beilstein-journals.orgwikipedia.orgnih.gov
5-(azidomethyl)-6-bromobenzo[d] acs.orgresearchgate.netdioxolePhenylacetyleneHuisgen 1,3-dipolar cycloadditionCuI1-((6-bromobenzo[d] acs.orgresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleFormation of a single 1,4-regioisomer in 82% yield. worldresearchersassociations.com

Hydrometallation and Related Additions

Hydrometallation reactions, such as hydroboration, provide a powerful method for the functionalization of the ethynyl group, leading to the formation of synthetically useful vinyl intermediates. The hydroboration of terminal alkynes like 4-ethynyl-benzo acs.orgresearchgate.netdioxole with bulky borane (B79455) reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with high regioselectivity and stereoselectivity. libretexts.orglibretexts.orgmasterorganicchemistry.com

The addition of the B-H bond across the triple bond occurs in an anti-Markovnikov fashion, with the boron atom adding to the terminal, less sterically hindered carbon atom. libretexts.orglibretexts.org This reaction proceeds via a syn-addition, resulting in a (Z)-vinylborane intermediate. Subsequent oxidation of the vinylborane, typically with hydrogen peroxide under basic conditions, yields an enol that tautomerizes to the corresponding aldehyde. libretexts.orglibretexts.org This two-step hydroboration-oxidation sequence allows for the conversion of the terminal alkyne to an aldehyde functional group.

Recent advancements have also described copper-catalyzed trans-hydroboration of terminal aryl alkynes, providing access to (E)-alkenylboron compounds, which are stereocomplementary to the products of syn-addition. acs.org

ReactantReagent(s)Reaction TypeIntermediateFinal ProductKey Features
4-Ethynyl-benzo acs.orgresearchgate.netdioxole1. Bulky borane (e.g., disiamylborane) 2. H2O2, NaOHHydroboration-Oxidation(Z)-Vinylborane(Benzo[d] acs.orgresearchgate.netdioxol-4-yl)acetaldehydeAnti-Markovnikov, syn-addition, leads to aldehyde formation. libretexts.orglibretexts.org
Terminal Aryl AlkyneHB(dan) and a SIPr-CuCl complexCopper-Catalyzed Hydroboration(E)-Alkenylboron product(E)-VinylboraneStereodivergent synthesis via trans-addition. acs.org

Functionalization and Derivatization of the Benzodioxole Ring

The benzodioxole ring can be functionalized through various reactions, including nucleophilic substitution on pre-functionalized derivatives and amidation of related benzodioxinone structures.

Nucleophilic Substitution Reactions (e.g., with azides)

Nucleophilic substitution on the benzodioxole ring itself is generally challenging. However, if the ring is substituted with a suitable leaving group, such as a halogen, nucleophilic substitution can be achieved. For example, a bromo-substituted benzodioxole derivative has been shown to undergo nucleophilic substitution with sodium azide to produce the corresponding azido-functionalized benzodioxole in high yield. worldresearchersassociations.com This azido (B1232118) derivative can then be used in subsequent reactions, such as the aforementioned cycloadditions.

Amidation Reactions of Benzodioxinone Derivatives

While not a direct reaction on 4-ethynyl-benzo acs.orgresearchgate.netdioxole, the amidation of related benzodioxinone derivatives is a relevant transformation of the core scaffold. 4H-benzo[d] acs.orgresearchgate.netdioxin-4-ones can be synthesized from salicylic (B10762653) acids and acetylenic esters. researchgate.netrsc.orgnih.gov These benzodioxinones are effective acylating agents and readily undergo amidation when treated with primary amines at room temperature, affording the corresponding salicylamides in moderate to good yields. researchgate.netrsc.orgnih.gov This reaction provides a route to amide-functionalized derivatives of the benzodioxole family.

Cascade and Domino Reactions for Complex Architectures

The 4-ethynyl-benzo acs.orgresearchgate.netdioxole scaffold can serve as a starting point for the synthesis of more complex molecular architectures through cascade or domino reactions. These reactions involve a sequence of intramolecular transformations that build molecular complexity in a single synthetic operation. For instance, cascade reactions have been developed for the synthesis of indole-fused benzodiazepines from readily available starting materials. chemistryviews.org While not directly employing 4-ethynyl-benzo acs.orgresearchgate.netdioxole, these methodologies highlight the potential for using functionalized benzodioxole derivatives in the construction of diverse heterocyclic systems.

Therefore, it is not possible to provide a detailed article on the "Reactivity and Chemical Transformations of 4-Ethynyl-benzo guidechem.comwikipedia.orgdioxole Scaffolds" under the subsection "4.4. Regioselective and Stereoselective Transformations" with the requested specific content and data tables.

Computational and Theoretical Studies on 4 Ethynyl Benzo 1 2 Dioxole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules. For 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical in predicting the molecule's reactivity.

Detailed research findings from DFT studies on analogous benzodioxole derivatives reveal that the HOMO is often localized on the benzo[d] researchgate.netbsb-muenchen.dedioxole moiety, while the LUMO is typically associated with aromatic substituents. researchgate.net The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. sapub.orgaimspress.com For instance, in a study of benzodioxole and bromofuran tethered 1,2,4-triazole (B32235) hybrids, DFT analysis was used to determine the energy gap of the frontier molecular orbitals and to identify sites of nucleophilic and electrophilic attacks through the molecular electrostatic potential (MEP). researchgate.netnih.gov

The ethynyl (B1212043) group at the 4-position of the benzodioxole ring is expected to significantly influence the electronic properties. Its electron-withdrawing nature can lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and thus increasing the molecule's reactivity. DFT calculations would be instrumental in quantifying these effects and predicting how 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole might participate in chemical reactions, such as cycloadditions or nucleophilic additions at the ethynyl moiety.

Table 1: Predicted Electronic Properties of 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole from DFT Calculations (Hypothetical Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DInfluences solubility and intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other systems, such as proteins or membranes. For 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole, these techniques can be used to explore its conformational flexibility, solvation properties, and binding modes with biological macromolecules.

MD simulations can be particularly valuable in the context of drug design, where understanding the stability of a ligand-protein complex is crucial. researchgate.net In studies involving benzodioxole derivatives, MD simulations have been employed to evaluate the binding stability of compounds with their target proteins. researchgate.netnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole, MD simulations could be used to model its interaction with a target enzyme, providing a dynamic picture of the binding process and helping to rationalize its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Benzodioxole Derivatives

DescriptorTypeCorrelation with Activity
LogPHydrophobicityPositive
Molar RefractivityStericNegative
Dipole MomentElectronicPositive
HOMO EnergyElectronicNegative

Computer-Aided Drug Design (CADD) and Virtual Screening Applications

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. Virtual screening, a key component of CADD, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target.

The benzodioxole scaffold is present in numerous compounds with interesting biological activities, including anticancer properties. bsb-muenchen.detandfonline.comnih.govnajah.edunih.gov Consequently, derivatives of 1,3-benzodioxole (B145889) are attractive candidates for CADD and virtual screening studies. For example, molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, has been used to study the binding of benzodioxole derivatives to targets like tubulin and cyclooxygenase (COX) enzymes. tandfonline.comnih.gov

In the context of 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole, virtual screening could be employed to search large compound databases for molecules with similar structural features that have known biological activities. Furthermore, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets implicated in diseases such as cancer. researchgate.netnih.govtandfonline.com The ethynyl group, with its potential to form specific interactions like hydrogen bonds or covalent bonds, could be a key feature in its binding to a target protein.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole, DFT calculations can be used to predict its 1H and 13C NMR spectra. The accuracy of these predictions has been shown to be quite high for similar organic molecules. d-nb.info For instance, the chemical shifts of the protons and carbons in the benzodioxole ring system and the ethynyl group can be calculated and compared with experimental data for structural verification. A study on (Z)-Methyl 3-(benzo[d] researchgate.netbsb-muenchen.dedioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)methyl)acrylate utilized NMR analysis where the methylene (B1212753) protons of the dioxole ring appeared at 5.98 ppm as a singlet. ijcmas.com

Conformational analysis, another important computational tool, can be used to identify the most stable three-dimensional arrangement of the atoms in 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its ability to bind to a biological target.

Table 3: Predicted 13C NMR Chemical Shifts for 4-Ethynyl-benzo researchgate.netbsb-muenchen.dedioxole (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)
C (ethynyl)83.5
CH (ethynyl)78.0
C-4115.0
C-5108.5
C-6122.0
C-7109.0
C-3a147.5
C-7a148.0
O-C-O101.5

Biological and Pharmacological Research Applications of 4 Ethynyl Benzo 1 2 Dioxole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-Ethynyl-benzo nih.govnih.govdioxole have emerged as a significant area of interest in oncology research. These compounds are being evaluated for their ability to inhibit the growth of various cancer cells and to interfere with cellular processes essential for tumor progression.

Evaluation in Various Cancer Cell Lines

The cytotoxic effects of 4-Ethynyl-benzo nih.govnih.govdioxole derivatives have been documented across a range of human cancer cell lines. Research has demonstrated their potential to inhibit the proliferation of liver cancer (HepG2), prostate cancer (PC-3), breast cancer (MCF-7), and lung cancer (A549) cells, among others. nih.govekb.egekb.egbwise.kr Some benzodiazepine (B76468) derivatives, which can be structurally related to the broader class of compounds, have shown antiproliferative activity against melanoma cells. nih.govresearchgate.net

For instance, certain benzimidazole (B57391) and benzothiazole (B30560) derivatives have shown significant activity against HepG2 liver cancer cells. nih.gov Similarly, various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated cytotoxic effects against MCF-7, HepG2, and A549 cell lines. bwise.krmdpi.com The antiproliferative activity of some derivatives has also been noted in non-small cell lung carcinoma, brain, and kidney cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzodioxole Derivatives in Various Cancer Cell Lines

Derivative ClassCancer Cell LineObserved EffectReference
Benzimidazole/BenzothiazoleHepG2 (Liver)Significant Cytotoxicity and Apoptosis Induction nih.gov
1,3,4-OxadiazoleMCF-7 (Breast), HepG2 (Liver), A549 (Lung)Cytotoxic Effects bwise.krmdpi.com
Benzodiazepine-relatedB16 (Melanoma)Suppression of Proliferation nih.gov
Tranilast DerivativesHePG2 (Hepatocellular carcinoma), PC-3 (Prostate), MCF-7 (Breast)Anticancer Activity ekb.eg

Tubulin Polymerization Inhibition Mechanisms

A key mechanism through which some 4-Ethynyl-benzo nih.govnih.govdioxole derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.govdntb.gov.ua Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting this process, these compounds can halt the proliferation of rapidly dividing cancer cells.

Several studies have highlighted the potential of benzodioxole-containing molecules to act as tubulin polymerization inhibitors. nih.govnajah.edu For example, a series of diaryl benzo[b] nih.govmdpi.comthiazepine derivatives were identified as tubulin polymerization inhibitors, with some compounds showing potent inhibition of cancer cell growth. nih.gov The inhibitory concentration (IC50) of one such derivative, D8, as a tubulin polymerization inhibitor was calculated to be 1.20 μM. nih.gov Similarly, certain benzimidazole derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating cytotoxicity against various human cancer cells. nih.gov The mechanism often involves the compound binding to the colchicine (B1669291) site on tubulin, which competitively inhibits the binding of colchicine and disrupts microtubule assembly. nih.gov

Table 2: Tubulin Polymerization Inhibition by Benzodioxole-Related Derivatives

Derivative/CompoundMechanismKey FindingReference
6-benzyl-1,3-benzodioxole derivativesCompetitive inhibition of colchicine bindingInhibit microtubule assembly nih.gov
Diaryl benzo[b] nih.govmdpi.comthiazepine derivative (D8)Tubulin polymerization inhibitionIC50 value of 1.20 μM nih.gov
Benzimidazole derivative (7n)Tubulin polymerization inhibitionIC50 of 5.05±0.13 μM nih.gov
1,3,4-oxadiazole derivatives (8e and 8f)Tubulin polymerization inhibitionIC50 values of 7.95 and 9.81 nM, respectively bwise.kr

Induction of Apoptosis and Cell Cycle Modulation

In addition to inhibiting cell proliferation, derivatives of 4-Ethynyl-benzo nih.govnih.govdioxole can induce programmed cell death, or apoptosis, in cancer cells. This is often accompanied by modulation of the cell cycle, a tightly regulated process that controls cell growth and division.

Research has shown that these compounds can cause cell cycle arrest, frequently at the G2/M phase, which is the stage just before cell division. nih.govnajah.edumdpi.com This arrest prevents the cancer cells from completing mitosis and leads to the initiation of apoptosis. The induction of apoptosis is a complex process involving various molecular players. Studies have indicated that treatment with these derivatives can lead to an increase in the pre-G1 cell population, a hallmark of apoptotic cells. nih.gov

The molecular mechanisms underlying this apoptosis induction involve the modulation of key regulatory proteins. This includes altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which is a critical determinant of cell fate. nih.govwaocp.orgscielo.br An increase in the Bax/Bcl-2 ratio favors apoptosis. Furthermore, an upregulation of the tumor suppressor protein p53 and the activation of caspases, which are proteases that execute the apoptotic program, have been observed. nih.govwaocp.orgnih.gov Specifically, the activation of caspase-3 and caspase-9 is a common finding in cells undergoing apoptosis induced by these compounds. nih.govnih.gov

Antioxidant and Redox Modulating Properties

Beyond their anticancer activities, derivatives of 4-Ethynyl-benzo nih.govnih.govdioxole are also being investigated for their ability to counteract oxidative stress, a condition implicated in numerous diseases, including cancer.

Free Radical Scavenging Activities

Certain derivatives have demonstrated the ability to scavenge harmful free radicals, such as hydroxyl radicals. mdpi.com Free radicals are highly reactive molecules that can damage cells, and compounds that can neutralize them are considered to have antioxidant properties. scispace.com The antioxidant activity of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). eco-vector.comrsc.orgnih.gov The structure of the benzodioxole moiety, sometimes in combination with other heterocyclic rings like benzothiazole or 1,3,4-oxadiazole, contributes to this free radical scavenging capacity. nih.govfrontiersin.org

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are a type of free radical that play a dual role in cells. At low levels, they are important for normal cellular signaling, but at high levels, they can cause oxidative damage. researchgate.net Some derivatives of 4-Ethynyl-benzo nih.govnih.govdioxole have been shown to modulate intracellular ROS levels. nih.gov This modulation can be a key aspect of their biological activity. For instance, by influencing the levels of ROS, these compounds can affect signaling pathways that are crucial for cell survival and death. nih.gov The ability to modulate ROS can either protect cells from oxidative damage or, in the context of cancer, potentially increase ROS to levels that are toxic to cancer cells, thereby inducing apoptosis.

Heme Oxygenase-1 (HO-1) Gene Expression Induction

Heme oxygenase-1 (HO-1) is a critical enzyme in the cellular stress response, and its induction is a key mechanism for cytoprotection against oxidative injury. The products of HO-1 enzymatic activity, which include biliverdin, free iron, and carbon monoxide, have significant antioxidant and anti-inflammatory properties. Research into the induction of HO-1 by various compounds is an active area of investigation for the development of therapeutic agents that can mitigate cellular damage in a range of pathological conditions.

While direct studies on the induction of Heme Oxygenase-1 by 4-Ethynyl-benzo nih.govresearchgate.netdioxole are not extensively documented in the available scientific literature, the broader class of benzodioxole derivatives has been associated with biological activities that involve cellular stress response pathways. The induction of HO-1 is often mediated by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is a sensor for oxidative and electrophilic stress. Compounds capable of interacting with this pathway can trigger the transcription of a suite of antioxidant and cytoprotective genes, including HO-1.

For instance, studies on other natural and synthetic compounds containing catechol-like structures, which are related to the benzo nih.govresearchgate.netdioxole moiety, have demonstrated the ability to induce HO-1. This induction is often attributed to the pro-oxidant potential of these molecules, which can transiently increase reactive oxygen species (ROS) to a level that activates the Nrf2 signaling cascade, ultimately leading to a protective antioxidant response. The ethynyl (B1212043) group present in 4-Ethynyl-benzo nih.govresearchgate.netdioxole is an electron-withdrawing group that could potentially modulate the electronic properties of the benzodioxole ring system and influence its interaction with biological targets, including the Nrf2 pathway. However, without specific experimental data, the capacity of 4-Ethynyl-benzo nih.govresearchgate.netdioxole to induce HO-1 gene expression remains a subject for future investigation.

Enhancement of Cellular Glutathione (B108866) (GSH) Levels

Glutathione (GSH) is a vital intracellular antioxidant, playing a crucial role in the detoxification of reactive oxygen species (ROS) and electrophilic compounds, thereby protecting cells from oxidative damage. The maintenance of adequate cellular GSH levels is essential for cell survival and function. Consequently, compounds that can enhance cellular GSH levels are of significant interest for their potential therapeutic applications in conditions associated with oxidative stress.

Currently, there is a lack of direct scientific evidence from studies specifically investigating the effect of 4-Ethynyl-benzo nih.govresearchgate.netdioxole on cellular glutathione levels. However, the benzo nih.govresearchgate.netdioxole scaffold is present in numerous natural and synthetic compounds that have been shown to influence cellular redox status. The potential for a compound to enhance GSH levels can occur through several mechanisms. These include providing precursors for GSH synthesis, upregulating the enzymes involved in GSH biosynthesis (such as glutamate-cysteine ligase), or by stimulating the Nrf2-ARE pathway, which, in addition to HO-1, also regulates the expression of genes involved in GSH homeostasis.

Antimicrobial and Anti-infective Applications

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of drug-resistant pathogens. The benzo nih.govresearchgate.netdioxole ring is a structural motif found in a variety of natural and synthetic compounds that have demonstrated a range of biological activities, including antimicrobial effects.

Antitubercular (Anti-TB) Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. While specific studies on the antitubercular activity of 4-Ethynyl-benzo nih.govresearchgate.netdioxole are limited, the broader class of benzo nih.govresearchgate.netdioxole derivatives has been explored for its potential against M. tuberculosis.

For example, certain 1,3-benzodioxole (B145889) derivatives have been synthesized and evaluated for their antimycobacterial properties. The structural features of the benzodioxole ring can be modified to enhance potency and selectivity against mycobacteria. The introduction of various substituents on the benzodioxole ring can influence the lipophilicity and electronic properties of the molecule, which are critical for its interaction with mycobacterial targets.

Furthermore, the ethynyl group in 4-Ethynyl-benzo nih.govresearchgate.netdioxole offers a versatile handle for chemical modification. For instance, the ethynyl group can readily participate in "click chemistry" reactions to form 1,2,3-triazole derivatives. This class of compounds has been investigated for a wide range of pharmacological activities, including antitubercular effects. A collection of 1,2,3-triazole unsaturated fatty acid mimics has been synthesized and tested against Mycobacterium tuberculosis, with some analogs displaying activity at micromolar concentrations. nih.gov This suggests that derivatives of 4-Ethynyl-benzo nih.govresearchgate.netdioxole could be promising candidates for the development of new anti-TB agents.

Compound ClassOrganismMIC ValueReference
Benzimidazole Derivative (7h)M. tuberculosis H37Rv2 µg/mL nih.gov
1,2,3-Triazole Fatty Acid AnalogsM. tuberculosisMicromolar concentrations nih.gov

Broader Antimicrobial Spectrum

Beyond its potential as an antitubercular agent, the benzo nih.govresearchgate.netdioxole scaffold has been incorporated into molecules with a broader spectrum of antimicrobial activity. Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Research has shown that peptidyl derivatives containing the 1,3-benzodioxole system exhibit antimicrobial properties. nih.gov In some instances, these compounds have been observed to promote the growth of certain organisms like Bacillus subtilis, indicating a complex interaction with microbial systems. nih.gov Other studies have focused on synthesizing 1,3-benzodioxole derivatives and evaluating their activity against common bacterial strains. For example, some derivatives have shown activity against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa. researchgate.net

The specific antimicrobial profile of these derivatives is highly dependent on the nature and position of the substituents on the benzodioxole ring. The introduction of different functional groups can significantly alter the compound's spectrum of activity and potency. The ethynyl group of 4-Ethynyl-benzo nih.govresearchgate.netdioxole provides a key site for the synthesis of a diverse library of derivatives, which could be screened for broad-spectrum antimicrobial activity.

Compound ClassOrganismMIC ValueReference
Benzodioxol-based aryl acetate (B1210297) derivativeS. aureus100 µg/mL researchgate.net
Benzodioxol-based aryl acetate derivativeE. coli250 µg/mL researchgate.net
Benzodioxol-based aryl acetate derivativeE. faecalis220 µg/mL researchgate.net
Benzodioxol-based aryl acetate derivativeP. aeruginosa100 µg/mL researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The search for new anti-inflammatory and immunomodulatory agents is a key focus of drug discovery. The benzo nih.govresearchgate.netdioxole moiety has been identified as a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their potential to modulate inflammatory pathways.

Enzyme Inhibition Studies

The inhibition of specific enzymes that are key to disease pathogenesis is a major strategy in drug development. The benzo nih.govresearchgate.netdioxole scaffold has been incorporated into a variety of molecules designed to act as enzyme inhibitors. The rigid structure and electronic properties of the benzodioxole ring can contribute to high-affinity binding to the active sites of target enzymes.

Although specific enzyme inhibition studies on 4-Ethynyl-benzo nih.govresearchgate.netdioxole are not widely reported, research on related benzo nih.govresearchgate.netdioxole and other heterocyclic derivatives has demonstrated significant inhibitory activity against a range of enzymes. For instance, phenylbenzo[d] nih.govresearchgate.netdioxole-based compounds have been developed as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for cholesterol-lowering drugs. nih.gov Additionally, rhinacanthin-related derivatives, which can feature a dioxole ring, have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. acs.org

Furthermore, studies on benzothiazole derivatives, which share some structural features with benzodioxoles, have identified potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of Alzheimer's disease. anadolu.edu.trnih.gov The data from these studies, including IC50 values, highlight the potential of these heterocyclic scaffolds in designing effective enzyme inhibitors. The ethynyl group of 4-Ethynyl-benzo nih.govresearchgate.netdioxole is a valuable functional group for the synthesis of a diverse range of derivatives that could be screened for inhibitory activity against various enzymatic targets.

Compound ClassTarget EnzymeIC50 ValueReference
Phenylbenzo[d] nih.govresearchgate.netdioxole derivative (A12)PCSK9/LDLR PPI45.1% inhibition at 10 µM nih.gov
Rhinacanthin-related derivative (6)α-glucosidase1.45 ± 0.04 µM acs.org
Rhinacanthin-related derivative (12)α-glucosidase31.91 ± 3.31 µM acs.org
Benzothiazole derivative (4f)Acetylcholinesterase (AChE)23.4 ± 1.1 nM anadolu.edu.trnih.gov
Benzothiazole derivative (4f)Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nM anadolu.edu.trnih.gov

Receptor Agonist/Antagonist Modulations

Derivatives of 4-Ethynyl-benzo nih.govfrontiersin.orgdioxole have also been explored for their ability to modulate the activity of various biological receptors, acting as either agonists or antagonists.

Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including root formation. frontiersin.orgresearchgate.netnih.gov The auxin receptor, Transport Inhibitor Response 1 (TIR1), is a key component of the auxin signaling pathway. frontiersin.orgresearchgate.netnih.gov Agonists of the TIR1 receptor can mimic the effects of natural auxins and promote root growth. frontiersin.orgresearchgate.netnih.gov

A series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential auxin receptor agonists. frontiersin.orgresearchgate.netnih.gov Bioassays revealed that one of these compounds, K-10 , exhibited excellent root growth-promoting activity, far exceeding that of the synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.govresearchgate.net Further investigations showed that K-10's effects were mediated through the TIR1 receptor. frontiersin.orgnih.govresearchgate.net Molecular docking analysis indicated that K-10 had a stronger binding ability with the TIR1 receptor than NAA. nih.govresearchgate.netnih.gov This research highlights the potential of 1,3-benzodioxole derivatives in the development of novel plant growth regulators. nih.govresearchgate.netnih.gov

CompoundActivityTarget ReceptorNotable FindingReference
K-10 Auxin Receptor AgonistTIR1Superior root growth promotion compared to NAA frontiersin.orgnih.govresearchgate.net

The versatile structure of the 1,3-benzodioxole scaffold has made it a valuable starting point for the development of ligands targeting a variety of other biological receptors. The introduction of different substituents allows for the fine-tuning of selectivity and affinity for specific receptor subtypes. For instance, the synthesis of aminobutyl substituted 1,3-dioxanes has been explored to identify ligands that selectively interact with σ1 receptors or the phencyclidine (PCP) binding site of NMDA receptors. mdpi.com Furthermore, the Suzuki-Miyaura coupling reaction has been utilized to synthesize new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring, expanding the chemical space for discovering ligands with novel biological activities. worldresearchersassociations.com These synthetic efforts demonstrate the broad applicability of the benzo nih.govfrontiersin.orgdioxole core in medicinal chemistry for the development of targeted therapies.

Neuropharmacological and Central Nervous System Activities

The benzo nih.govnajah.edudioxole moiety is a core structure in various neuroactive compounds. However, the introduction of an ethynyl group at the 4-position creates a unique chemical entity, and its specific interactions with the central nervous system have not been extensively characterized.

Anticonvulsant Applications (e.g., Stiripentol analogs)

Stiripentol, a well-known anticonvulsant drug, features a substituted allyl alcohol attached to the benzo nih.govnajah.edudioxole ring. While analogs of Stiripentol have been synthesized and studied for their anticonvulsant properties, there is no specific mention in the available literature of analogs directly derived from 4-Ethynyl-benzo nih.govnajah.edudioxole. Research in this area has primarily focused on modifications of the side chain of Stiripentol itself, rather than exploring variations of the core benzodioxole structure with an ethynyl group.

Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Potential

The benzo nih.govnajah.edudioxole structure is present in some compounds that interact with the serotonin transporter. However, there is no direct evidence or published research to suggest that 4-Ethynyl-benzo nih.govnajah.edudioxole or its immediate derivatives have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). The specific pharmacophore requirements for SSRI activity would necessitate dedicated screening and structure-activity relationship studies for this particular compound.

Applications in Materials Science and Advanced Functional Systems

Conjugated Polymers and Oligomers for Electronic Devices

The terminal ethynyl (B1212043) group on 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole serves as a key functional handle for the synthesis of conjugated polymers and oligomers through cross-coupling reactions, most notably the Sonogashira coupling. This allows for its incorporation into polymer backbones, alternating with various aryl or heteroaromatic units to create donor-acceptor (D-A) type polymers. In these polymers, the benzodioxole moiety typically functions as an electron-donating unit.

The ability to design and synthesize conjugated polymers with varied optical and electrochemical properties makes them highly suitable for a range of electronic device applications. mdpi.com The electronic properties of polymers incorporating the 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole unit can be systematically tuned by pairing it with different electron-accepting comonomers. This structural tailoring is a critical strategy for adjusting the energy band gaps and frontier energy levels (HOMO/LUMO) of the resulting polymers, which in turn dictates their performance in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.commdpi.com For instance, the introduction of ethynylene linkers into a polymer backbone can lead to more planar structures, which often results in red-shifted absorption maxima and lower band gaps compared to analogues with thiophene linkers alone. mdpi.com

Materials derived from similar building blocks, such as benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), have been successfully utilized in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs), demonstrating the potential of such heterocyclic structures in functional materials. mdpi.com

Optoelectronic Materials and Luminescent Applications

The benzodioxole ring system is a known fluorophore, and its incorporation into larger conjugated systems via the ethynyl linker gives rise to materials with significant potential in optoelectronics and luminescent applications.

Research into fluorescent dyes based on the 1,3-benzodioxole (B145889) core has revealed that these compounds can exhibit large Stokes shifts, a highly desirable property for applications in optical spectroscopy, microscopy, and multiplexing experiments. researchgate.netatto-tec.com A large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, minimizes the overlap between the two, thereby reducing self-absorption and improving signal clarity.

Specifically, investigations into alkynyl-substituted researchgate.netatto-tec.comdioxolo[4,5-f] researchgate.netatto-tec.combenzodioxoles have highlighted their strong fluorescence and significant Stokes shifts. researchgate.net This suggests that 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole and its derivatives are promising candidates for developing novel fluorescent dyes. Dyes with these characteristics are valuable for bio-imaging, where clear distinction between excitation and emission light is critical. nih.gov The Stokes shifts in similar dye families, such as those based on benzo[c] researchgate.netresearchgate.netliverpool.ac.ukthiadiazole, can range from 4900–5700 cm⁻¹. nih.gov

The photophysical properties of materials derived from 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole can be precisely controlled through synthetic modification. researchgate.net The key strategies for tuning these properties include:

Copolymerization: Introducing different electron-donating or electron-accepting comonomers into a polymer chain allows for the systematic variation of absorption and emission wavelengths, as well as quantum yields. liverpool.ac.uk

Substituent Effects: Adding various functional groups to the benzodioxole ring or to other parts of the conjugated system can alter the electronic structure and, consequently, the optical properties. mdpi.com This allows for the fine-tuning of the material's color, fluorescence lifetime, and quantum efficiency. researchgate.net

For example, in conjugated microporous polymers, introducing a small percentage of an acceptor comonomer can effectively control the fluorescence of the entire network. liverpool.ac.uk Similarly, the properties of semiconducting polymer nanoparticles can be tuned by altering their crystallinity and the surrounding chemical environment, which affects charge transfer and photocatalytic activity. rsc.org This principle of chemical structure modification to control optoelectronic behavior is central to developing materials for specific applications. mdpi.com

Non-linear Optical (NLO) Materials

The extended π-conjugation and potential for intramolecular charge transfer in molecules derived from 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole make them interesting candidates for non-linear optical (NLO) materials. NLO materials exhibit an optical response that is not proportional to the strength of the incoming light, a property essential for applications in optical switching, frequency conversion, and telecommunications.

Polymers containing polar diacetylene chromophores have demonstrated excellent quadratic (second-order) NLO properties, including stable and significant Second Harmonic Generation (SHG) effects. nih.govmdpi.com For instance, oriented films of a poly(2,5-bis(but-2-ynyloxy) benzoate) derivative showed macroscopic NLO coefficients (χ⁽²⁾) in the order of 100–280 pm V⁻¹. nih.gov The presence of donor-acceptor structures within a conjugated framework, which could be constructed using the electron-donating benzodioxole unit and a suitable acceptor linked by the ethynyl bridge, is a key strategy for enhancing NLO responses. researchgate.net The large, polarizable π-electron systems in such molecules are a prerequisite for promising third-order NLO materials. researchgate.net

Ligand Chemistry for Organometallic Complexes

The terminal alkyne functionality of 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole makes it a versatile building block in the field of ligand chemistry. The ethynyl group can be used to append the benzodioxole moiety to larger ligand frameworks that coordinate with various metal centers.

Furthermore, the terminal C≡C bond itself is a valuable functional group for post-synthetic modification of organometallic complexes. For example, Re(I), Pt(II), and Ir(III) complexes bearing ligands with terminal alkyne groups have been synthesized. These complexes can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction, to attach other functional units. nih.gov This approach allows for the modular construction of complex, multifunctional organometallic systems for applications in catalysis, sensing, or photophysics. The successful deprotection of a protected alkyne and subsequent click reaction can be readily monitored by proton NMR spectroscopy. nih.gov

Surface-Based Catalysis Applications

The reactivity of the ethynyl group, particularly in click chemistry reactions, provides a robust method for immobilizing molecules onto surfaces. This capability is highly relevant for creating heterogeneous catalysts. By anchoring a catalytically active species or a ligand for a metal catalyst to a solid support via the 4-Ethynyl-benzo researchgate.netatto-tec.comdioxole unit, one can develop recyclable and more easily manageable catalytic systems.

The process typically involves functionalizing a surface (e.g., silica (B1680970), polymer beads) with azide (B81097) groups and then "clicking" the alkyne-containing molecule onto it. This covalent attachment prevents the catalyst from leaching into the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst. This strategy is a cornerstone of modern materials chemistry for developing advanced catalytic systems with improved stability and sustainability.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the integration of "4-Ethynyl-benzo rsc.orgmdpi.comdioxole" in photovoltaic devices. Consequently, an article detailing its application in this area, including data tables and specific research outcomes, cannot be generated at this time.

The scientific community has extensively explored various derivatives of benzodithiophene and benzothiadiazole for applications in organic photovoltaics. However, the specific compound "4-Ethynyl-benzo rsc.orgmdpi.comdioxole" does not appear to be a prominent material in the published research within this field. Searches for polymers and small molecules used in organic solar cells that incorporate this specific moiety have not yielded relevant results. Similarly, literature on the synthesis of "4-Ethynyl-benzo rsc.orgmdpi.comdioxole" does not specify its application in photovoltaic systems.

Therefore, the requested article on the "" focusing on the "Photovoltaic Device Integration" of "4-Ethynyl-benzo rsc.orgmdpi.comdioxole" cannot be provided due to the absence of foundational research on this topic in the public domain.

Future Directions and Research Perspectives for 4 Ethynyl Benzo 1 2 Dioxole

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future synthetic strategies for 4-ethynyl-benzo nih.govresearchgate.netdioxole will likely prioritize green chemistry principles, focusing on high atom economy and the use of sustainable methodologies. jocpr.commdpi.com Current approaches to aryl alkynes often involve multi-step processes that may generate significant waste. researchgate.netnih.gov Future research could explore one-pot, multicomponent reactions that minimize purification steps and solvent usage. rsc.org Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are expected to replace stoichiometric reagents. rsc.org The development of solvent-free or aqueous-based reaction conditions will also be a key area of focus to enhance the environmental profile of the synthesis. rsc.org Such advancements will not only reduce the ecological footprint but also improve the cost-effectiveness of producing 4-ethynyl-benzo nih.govresearchgate.netdioxole for broader applications.

Comprehensive Structure-Activity/Property Relationship Studies for Optimized Bioactivity

A systematic exploration of the structure-activity relationships (SAR) of 4-ethynyl-benzo nih.govresearchgate.netdioxole derivatives is crucial for optimizing their potential biological activities. nih.govnih.gov The benzodioxole ring is a known pharmacophore present in numerous bioactive natural products and synthetic drugs. researchgate.netnih.govresearchgate.net Future SAR studies should investigate how modifications to both the benzodioxole ring and the ethynyl (B1212043) group influence biological efficacy. For instance, the introduction of various substituents on the aromatic ring could modulate lipophilicity, electronic properties, and steric interactions, thereby affecting target binding. nih.gov Furthermore, the reactivity of the ethynyl group could be harnessed for covalent modification of biological targets, a strategy that requires careful tuning to achieve selectivity and minimize off-target effects. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of new analogues with improved potency and selectivity. researchgate.netmdpi.comsemanticscholar.org

Exploration of New Biological Targets and Therapeutic Areas

The benzodioxole scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnajah.edunih.govresearchgate.net The presence of the ethynyl group in 4-ethynyl-benzo nih.govresearchgate.netdioxole opens up possibilities for novel mechanisms of action and the exploration of new therapeutic targets. Future research should aim to screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities. For example, its potential as a cyclooxygenase (COX) inhibitor, an area where other benzodioxole derivatives have shown promise, warrants investigation. nih.gov Additionally, given the role of some benzodioxole compounds as auxin receptor agonists, exploring applications in agriculture could be a fruitful avenue. frontiersin.org The potential for this compound to act as an inhibitor of enzymes such as acetylcholinesterase, a target for Alzheimer's disease treatment, should also be considered based on the activity of related benzofuran (B130515) derivatives. acs.org

Advancement in Material Science Applications Through Rational Design

The ethynyl functionality of 4-ethynyl-benzo nih.govresearchgate.netdioxole makes it a promising monomer for the synthesis of novel polymers with unique properties. google.com The polymerization of diethynylarenes is known to produce materials with interesting thermal and electronic characteristics. nih.gov Future research in material science could focus on the polymerization of 4-ethynyl-benzo nih.govresearchgate.netdioxole to create polymers with high thermal stability and potentially useful optical or electronic properties. google.comacs.org The rigid nature of the aromatic and ethynyl components could lead to the formation of liquid crystalline polymers. acs.org Furthermore, the ethynyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile synthesis of functionalized polymers and materials. jocpr.com This could be exploited to create advanced materials for applications in electronics, coatings, and composites.

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

A deeper understanding of the chemical and physical properties of 4-ethynyl-benzo nih.govresearchgate.netdioxole will be essential for its rational application in both medicine and material science. The integration of advanced computational and experimental techniques will be pivotal in this endeavor. Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netacs.orgscielo.brresearchgate.netvub.be These theoretical predictions can then be validated and complemented by advanced experimental techniques. Spectroscopic methods like Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy will be crucial for characterizing the compound and its derivatives. nih.govworldresearchersassociations.com Molecular docking and dynamics simulations can help elucidate the binding modes of these molecules with biological targets, guiding the design of more potent and selective bioactive compounds. tandfonline.com This synergistic approach will accelerate the discovery and development of new applications for 4-ethynyl-benzo nih.govresearchgate.netdioxole.

Q & A

What are the established synthetic methodologies for incorporating the benzo[d][1,3]dioxole moiety into heterocyclic frameworks?

Basic Research Question
The Claisen-Schmidt condensation is a foundational method for synthesizing benzo[d][1,3]dioxole derivatives. For example, chalcones derived from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes can react with phenyl hydrazine in absolute ethanol to yield pyrazole derivatives . Advanced approaches include radical-mediated fluorination, as demonstrated in the synthesis of 5-(fluoromethyl)benzo[d][1,3]dioxole via redox-active ester intermediates, characterized by ¹⁹F-NMR and ¹³C-NMR . Organoselenium derivatives can also be synthesized through nucleophilic substitution, with structural confirmation via ⁷⁷Se-NMR and X-ray crystallography .

Which spectroscopic and analytical techniques are critical for characterizing benzo[d][1,3]dioxole derivatives?

Basic Research Question
Essential techniques include:

  • Multinuclear NMR (¹H, ¹³C, ⁷⁷Se) : For elucidating electronic environments and selenium bonding in organoselenium compounds .
  • X-ray crystallography : To resolve molecular geometry, as shown for 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, revealing a diselane bridge with a 91.7° Se–Se–C angle .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, such as the decomposition of diselane derivatives at 220°C .
  • Elemental analysis : Validates purity and stoichiometry .

How can computational chemistry rationalize the conformational behavior of 1,3-dioxole-containing compounds?

Advanced Research Question
MP4/6-31G**//MP2/6-31G** calculations and Natural Bond Orbital (NBO) analysis reveal that the puckered conformation of 1,3-dioxole is driven by the anomeric effect. Delocalization of oxygen lone pairs into adjacent antibonding orbitals (e.g., C–O σ*) stabilizes nonplanar geometries, overriding electrostatic dipole-dipole interactions . This theoretical framework aids in predicting reactivity and stability in derivatives like 4-ethynyl-benzo[d][1,3]dioxole.

What design principles optimize benzo[d][1,3]dioxole derivatives as pharmacophores for cystic fibrosis transmembrane conductance regulator (CFTR) correctors?

Advanced Research Question
Bioisosteric replacement strategies are key. For example, replacing the cyclopropane carboxamide group in VRT-534 (a CFTR corrector) with a 2,2-difluorobenzo[d][1,3]dioxole-1,2,3-triazole moiety maintains efficacy. This modification leverages hydrogen-bonding interactions and fluorine’s electronegativity to enhance binding . Synthetic routes involve Huisgen cycloaddition between alkynes and azides, followed by in vitro CFTR correction assays.

How do structural modifications of the benzo[d][1,3]dioxole core affect CB1 receptor affinity in cannabinoid antagonists?

Advanced Research Question
Substituent position and electronic properties significantly influence CB1 binding. Hoffmann-La Roche’s spirobenzo[d][1,3]dioxole derivatives (e.g., compound 68) achieve IC₅₀ values of 6 nM via steric complementarity with the receptor’s hydrophobic pocket . Fluorination at the 2,2-positions enhances metabolic stability, while allyl or propenyl groups (as in safrole derivatives) modulate selectivity over CB2 receptors . Binding assays using [³H]-CP-55,940 in hCB1-HEK cells validate these structure-activity relationships.

What strategies enable the total synthesis of benzo[d][1,3]dioxole-containing benzylisoquinoline alkaloids?

Advanced Research Question
A unified approach involves:

  • Pictet-Spengler cyclization : To construct the isoquinoline core.
  • Oxidative coupling : For dimerization, as seen in the synthesis of (6aS,6a’S)-(+)-ovigeridimerine .
  • Stereoselective functionalization : Chiral auxiliaries or catalysts ensure enantiomeric purity, critical for bioactive aporphine alkaloids.

How are benzo[d][1,3]dioxole derivatives evaluated for antimicrobial activity?

Basic Research Question
Standard protocols include:

  • In vitro agar dilution : To determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Structure-activity correlation : Electron-withdrawing groups (e.g., –NO₂) enhance antifungal activity, while –OCH₃ improves bacterial inhibition .

What role does the anomeric effect play in the reactivity of 1,3-dioxole derivatives?

Advanced Research Question
The anomeric effect stabilizes axial conformers in cyclic 1,3-dioxoles, directing regioselectivity in nucleophilic attacks. For example, TDAE-mediated single-electron reduction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole generates stabilized anions, enabling carbonyl functionalization . Computational modeling (NBO analysis) quantifies this stabilization, guiding synthetic planning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.